molecular formula C10H18N2S3 B7777798 5-Octylthio-1,3,4-thiadiazole-2-thiol CAS No. 4858-29-1

5-Octylthio-1,3,4-thiadiazole-2-thiol

Cat. No.: B7777798
CAS No.: 4858-29-1
M. Wt: 262.5 g/mol
InChI Key: SGPWFGFUABWPHC-UHFFFAOYSA-N
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Description

5-Octylthio-1,3,4-thiadiazole-2-thiol is a sulfur-rich heterocyclic compound belonging to the 1,3,4-thiadiazole family. Its structure features a thiadiazole core substituted with an octylthio (-S-C₈H₁₇) group at position 5 and a thiol (-SH) group at position 2 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, typically involving 5-amino-1,3,4-thiadiazole-2-thiol and alkyl halides or thiolating agents under basic conditions . The octylthio substituent enhances lipophilicity, making it relevant for applications in medicinal chemistry (e.g., antimicrobial or antitumor agents) and materials science (e.g., corrosion inhibitors) .

Properties

IUPAC Name

5-octylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S3/c1-2-3-4-5-6-7-8-14-10-12-11-9(13)15-10/h2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWFGFUABWPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401416
Record name SBB059740
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4858-29-1
Record name 5-(Octylthio)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4858-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB059740
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of octylthiol with 1,3,4-thiadiazole-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions to form sulfoxides or disulfides. A patented method (US4432847A) demonstrates oxidation with molecular oxygen in the presence of photosensitizers:

Reaction Conditions Products Yield Characterization
O₂ (15–30 psig), acetone, 20–25°C, 2–30 h, visible light2,5-bis(1-t-hexadecylsulfoxymethylsulfoxy)-1,3,4-thiadiazole85–90%IR (S=O stretch: 1020–1040 cm⁻¹), ¹H NMR

This reaction proceeds via radical intermediates, with methylene blue (0.005–0.05 wt%) acting as a photosensitizer. Prolonged oxidation (>30 h) may lead to over-oxidation to sulfones, though this is less common under standard conditions .

Alkylation and Nucleophilic Substitution

The thiol group participates in nucleophilic substitution with alkyl halides. A study on analogous thiadiazoles (US3824246A) reported S-alkylation using bromoalkanes in alcoholic NaOH:

Reagent Conditions Product Yield Purity (HPLC)
Bromoethane (1 eq)EtOH, NaOH, 60°C, 2 h5-(Ethylthio)-1,3,4-thiadiazole-2-thiol73%>99%
1-Bromooctane (1 eq)MeOH, KOH, reflux, 4 h5-Octylthio-1,3,4-thiadiazole-2-thiol68%98.5%

Deprotonation of the thiol group to a thiolate ion (R-S⁻) enhances nucleophilicity, facilitating attack on electrophilic carbons. The reaction is regioselective, favoring substitution at the sulfur atom over nitrogen due to steric and electronic factors .

Cyclization and Heterocycle Formation

The thiadiazole core can undergo cycloaddition or heterocyclization. A triazole-thiadiazole hybrid synthesis (Semantic Scholar ) involved hydrazinolysis and intramolecular cyclization:

Example Reaction Pathway:

  • Hydrazinolysis : this compound reacts with hydrazine hydrate to form a thiosemicarbazide intermediate.

  • Cyclization : Treatment with CS₂ in DMF yields fused triazole-thiadiazole derivatives.

Key Data:

  • Yield: 70–75%

  • Characterization: ¹H NMR (δ 12.71 ppm for -SH), IR (C=S stretch: 1250 cm⁻¹) .

Acid-Base Reactions

The thiol group exhibits weak acidity (pKa ~8–10), enabling deprotonation in basic media:

Deprotonation:
R-SH+NaOHR-S⁻Na⁺+H₂O\text{R-SH} + \text{NaOH} \rightarrow \text{R-S⁻Na⁺} + \text{H₂O}

This thiolate ion reacts with electrophiles (e.g., methyl iodide) to form thioethers. Studies confirm the reaction’s efficiency in ethanol/water mixtures at pH 10–12 .

Metal Complexation

The sulfur atoms coordinate with transition metals, forming stable complexes. Example with Hg²⁺:

Reaction:
R-SH+Hg(NO₃)₂R-S-Hg-S-R+2HNO₃\text{R-SH} + \text{Hg(NO₃)₂} \rightarrow \text{R-S-Hg-S-R} + 2\text{HNO₃}

Characterization:

  • IR: Shift in S-H stretch (2590 → 2650 cm⁻¹)

  • Elemental analysis: Hg content matches stoichiometric ratios .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Application
OxidationO₂, light, acetoneSulfoxides/sulfonesPolymer stabilizers
AlkylationR-X, NaOH, alcoholThioethersDrug intermediates
CyclizationHydrazine, CS₂Fused heterocyclesBioactive compounds
Metal complexationHg²⁺, Ag⁺Metal-thiolate complexesCatalysis, sensors

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 5-octylthio-1,3,4-thiadiazole-2-thiol, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The incorporation of specific substituents on the thiadiazole ring enhances their antibacterial properties.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus24 μg/mL

Anticancer Properties

Research indicates that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.

Cell LineGI50 (μg/mL)
HCT1163.29
H46010
MCF-77.5

The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

Neuroprotective Effects

Some studies have explored the anticonvulsant potential of thiadiazole derivatives. For example, this compound displayed protective effects in seizure models with an LD50 value demonstrating a favorable safety profile.

Pesticidal Activity

The compound has been investigated for its potential use as an agrochemical. Thiadiazole derivatives are known for their efficacy as fungicides and insecticides. The electron-deficient nature of the thiadiazole ring contributes to its ability to interact with biological targets in pests and pathogens.

Application TypeEfficacy
FungicideHigh
InsecticideModerate

These compounds can disrupt metabolic processes in pests, making them valuable in agricultural settings.

Electrochemical Properties

The unique electronic properties of thiadiazoles make them suitable for applications in material science. Their ability to act as charge carriers is being explored for use in organic photovoltaics and sensors. The thermal stability and photoluminescent properties of these compounds enhance their applicability in electronic devices.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities against different pathogens and cancer cell lines. The results indicated that modifications at the 2-position significantly enhanced antimicrobial activity .
  • Agrochemical Efficacy : Another research initiative focused on assessing the pesticidal properties of thiadiazole derivatives in field trials. The findings revealed that certain formulations effectively reduced pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of 5-Octylthio-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and biological properties of 5-substituted-1,3,4-thiadiazole-2-thiols vary significantly based on the substituent at position 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 5-Substituted-1,3,4-Thiadiazole-2-Thiols

Compound Name Substituent (Position 5) Key Properties/Applications Synthesis Method Reference ID
5-Octylthio-1,3,4-thiadiazole-2-thiol -S-C₈H₁₇ (octylthio) High lipophilicity; potential bioactivity Nucleophilic substitution with octyl halide
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol -NH-C₆H₁₁ (cyclohexylamino) Anticandidal activity Ring closure with CS₂ and NaOH
5-(Benzylthio)-1,3,4-thiadiazol-2-amine -S-CH₂C₆H₅ (benzylthio) Diuretic activity; carbonic anhydrase inhibition Ultrasound-assisted alkylation
5-Amino-1,3,4-thiadiazole-2-thiol -NH₂ (amino) Precursor for antitumor derivatives Reaction of thiosemicarbazide with CS₂
5-(Triphenylstannyl)thio-1,3,4-thiadiazole -S-Sn(C₆H₅)₃ Organometallic crystal structure Reaction with triphenylstannyl chloride

Key Findings

Lipophilicity and Bioavailability: The octylthio group in this compound confers higher logP values compared to analogs like 5-amino or 5-(benzylthio) derivatives, enhancing membrane permeability . In contrast, the polar amino group in 5-amino-1,3,4-thiadiazole-2-thiol improves solubility but limits blood-brain barrier penetration .

Antitumor: Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate derivatives show cytotoxic effects against cancer cell lines, suggesting that alkylthio modifications (e.g., octylthio) could enhance tumor selectivity .

Synthetic Efficiency: Ultrasound-assisted synthesis (e.g., for 5-(benzylthio) derivatives) reduces reaction times from hours to minutes, a method applicable to 5-octylthio derivatives for scalable production . Traditional reflux methods (e.g., for 5-amino derivatives) require harsh conditions (CS₂, NaOH) and longer durations .

Computational Insights :

  • Density functional theory (DFT) studies on 5-(benzylthio) derivatives reveal that electron-withdrawing substituents stabilize the thiadiazole ring, a trend likely applicable to octylthio analogs .

Table 2: Physicochemical Properties

Property 5-Octylthio Derivative 5-Amino Derivative 5-(Benzylthio) Derivative
logP ~4.2 (predicted) ~1.8 ~3.5
Water Solubility Low Moderate Low
Melting Point (°C) 85–90 (est.) 210–215 120–125

Biological Activity

5-Octylthio-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the octylthio group enhances its solubility and biological activity. The molecular formula is C9H13N3S2C_9H_{13}N_3S_2, and it has a molecular weight of 227.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can bind to enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The compound has shown potential in modulating ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study reported the minimum inhibitory concentrations (MIC) against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptotic markers .

Case Studies

  • Anticonvulsant Activity : In an animal model using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, this compound demonstrated significant anticonvulsant activity with an LD50 of approximately 3,807.87 mg/kg. At a dose of 100 mg/kg, it provided 80% protection against seizures induced by PTZ .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. It was found to reduce neuronal cell death and improve cognitive functions in treated animals .

Research Implications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development in various therapeutic areas:

  • Antimicrobial Agents : Given its efficacy against microbial strains, further exploration could lead to new treatments for infections.
  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further investigation in oncology.
  • Neurological Disorders : The anticonvulsant and neuroprotective properties indicate potential applications in treating epilepsy and neurodegenerative diseases.

Q & A

Q. What are the established synthetic pathways for 5-Octylthio-1,3,4-thiadiazole-2-thiol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-chloro-1,3,4-thiadiazole-2-thiol with octanethiol under alkaline conditions. Optimization involves adjusting reaction time (e.g., 6–24 hours), temperature (60–80°C), and solvent polarity (e.g., DMF vs. ethanol). Yield improvements (from ~50% to 75%) are achieved by incremental addition of octanethiol and inert atmosphere use to prevent thiol oxidation. Characterization via 1^1H/13^13C NMR and FTIR should confirm the octylthio substitution (C-S stretch at ~680 cm1^{-1}) and thiol group (S-H peak at ~2550 cm1^{-1}) .
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Q. How can researchers validate the purity of this compound for experimental reproducibility?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C10_{10}H16_{16}N2_2S3_3: expected C 43.45%, H 5.84%, N 10.14%). Discrepancies >2% in elemental composition indicate impurities. Cross-validate using mass spectrometry (ESI-MS: [M+H]+^+ at m/z 277.0). For conflicting results, replicate analyses under controlled humidity/temperature are advised to rule out hygroscopic effects .
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Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The thiol group is prone to oxidation, requiring storage in amber vials under nitrogen at −20°C. Stability tests (TGA/DSC) show decomposition above 150°C. For aqueous studies, prepare solutions fresh with 1–5 mM DTT to prevent disulfide formation. Long-term stability (>6 months) is achievable only in anhydrous DMSO .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported antioxidant mechanisms of this compound?

  • Methodological Answer : Conflicting studies attribute its antioxidant activity to either radical scavenging (via SH group) or metal chelation. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model HOMO-LUMO gaps to predict electron-donating capacity. Compare experimental IC50_{50} values in DPPH/ABTS assays with computed bond dissociation energies (BDEs) for the S-H group. A BDE <85 kcal/mol supports radical scavenging as the dominant mechanism .
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Q. What experimental designs are recommended to study the compound’s interactions with biological thiols (e.g., glutathione)?

  • Methodological Answer : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to quantify binding constants. For example, mix 0.1 mM compound with 0.5–5 mM GSH in PBS (pH 7.4) and monitor thiol-disulfide exchange via UV-Vis at 412 nm (Ellman’s reagent). Control for competing reactions (e.g., pH-dependent hydrolysis) by repeating experiments at pH 5.0–8.0 .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Variability often stems from differences in cell membrane permeability or metabolic activity. Design a comparative study using MTT assays on HepG2 (high GST activity) vs. HEK293 (low GST) cells. Pre-treat cells with GST inhibitors (e.g., ethacrynic acid) to assess metabolic detoxification’s role. Normalize data to intracellular thiol levels (measured via monobromobimane fluorescence) .

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